2-(3-Aminonaphthalen-1-yl)acetonitrile
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Overview
Description
2-(3-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 3-position and a nitrile group at the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminonaphthalen-1-yl)acetonitrile typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Substitution Reaction: 1-aminonaphthalene undergoes a substitution reaction with a suitable nitrile source to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminonaphthalen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-Aminonaphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene: Lacks the nitrile group, leading to different chemical properties.
2-Aminonaphthalene: Similar structure but different position of the amino group.
3-Aminonaphthalene: Lacks the nitrile group, leading to different reactivity.
Uniqueness
2-(3-Aminonaphthalen-1-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H10N2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(3-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8H,5,14H2 |
InChI Key |
WICFFFJZUFAZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC#N)N |
Origin of Product |
United States |
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